molecular formula C13H14N2O4 B2642318 Integrin modulator 1

Integrin modulator 1

Cat. No.: B2642318
M. Wt: 262.26 g/mol
InChI Key: NMHXECODTXNHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Integrin modulator 1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.

    Biology: Helps in understanding the role of integrins in cell migration, differentiation, and survival.

    Medicine: Potential therapeutic agent for diseases involving integrin dysregulation, such as cancer and inflammatory diseases.

    Industry: Used in the development of integrin-based therapeutics and diagnostic tools .

Mechanism of Action

Integrin modulator 1 works by increasing cell adhesion mediated by α4β1 integrin . It is a potent and selective α4β1 integrin agonist, with an IC50 of 9.8 nM for RGD-binding α4β1 .

Safety and Hazards

The safety data sheet of Integrin modulator 1 indicates that it is not a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: Integrin modulator 1 can be synthesized through a series of chemical reactions involving the formation of stable covalent bonds between specific subunits. The synthetic route typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The compound is often produced in solid form and can be dissolved in dimethyl sulfoxide for various applications .

Chemical Reactions Analysis

Types of Reactions: Integrin modulator 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution can result in various derivatives .

Properties

IUPAC Name

2-[1-[(2-methylphenyl)carbamoyl]-4-oxoazetidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-4-2-3-5-10(8)14-13(19)15-9(6-11(15)16)7-12(17)18/h2-5,9H,6-7H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHXECODTXNHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2C(CC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.